Fluoroacetyl fluoride

Catalog No.
S1503404
CAS No.
1514-42-7
M.F
C2H2F2O
M. Wt
80.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluoroacetyl fluoride

CAS Number

1514-42-7

Product Name

Fluoroacetyl fluoride

IUPAC Name

2-fluoroacetyl fluoride

Molecular Formula

C2H2F2O

Molecular Weight

80.03 g/mol

InChI

InChI=1S/C2H2F2O/c3-1-2(4)5/h1H2

InChI Key

LPGXUEOAYSYXNJ-UHFFFAOYSA-N

SMILES

C(C(=O)F)F

Canonical SMILES

C(C(=O)F)F

Fluoroacetyl fluoride (CAS 1514-42-7) is a highly reactive, volatile acylating agent utilized primarily for the precise introduction of the monofluoroacetyl (FCH2CO-) motif into complex organic architectures. As an acyl fluoride, it exhibits distinct chemoselectivity and superior moisture tolerance compared to traditional acyl chlorides, making it a privileged precursor in the synthesis of specialized fluorinated agrochemicals, pharmaceutical intermediates, and advanced materials [1]. Its unique electronic profile, driven by the strongly electron-withdrawing alpha-fluorine, governs its behavior in superacidic media and dictates its high performance in direct acylation workflows where standard carboxylic acids fall short[2].

Substituting fluoroacetyl fluoride with generic alternatives severely compromises synthetic efficiency and downstream product integrity. Attempting to use fluoroacetic acid as a direct substitute necessitates the addition of stoichiometric coupling reagents, which inflates procurement costs, increases mass intensity, and complicates purification [1]. Conversely, substituting with chloroacetyl chloride or chloroacetyl fluoride introduces a fundamentally different halogen; the resulting C-Cl bond is significantly weaker and more susceptible to unintended nucleophilic attack or metabolic cleavage than the robust C-F bond [2]. Furthermore, utilizing trifluoroacetyl fluoride alters both the steric bulk and the lipophilicity of the target molecule, failing to replicate the specific biological and chemical properties imparted by the monofluoroacetyl group [3].

Direct Acylation Efficiency vs. Free Acid Baselines

Fluoroacetyl fluoride enables direct, highly efficient acylation of amines and alcohols, typically achieving yields of 80–90% without the need for external coupling agents [1]. In contrast, utilizing fluoroacetic acid requires stoichiometric amounts of expensive coupling reagents (e.g., DCC, EDC) to achieve comparable conversions, significantly increasing the overall mass intensity and procurement cost of the reaction [2].

Evidence DimensionAcylation yield and reagent requirement
Target Compound Data80–90% yield; zero coupling agents required
Comparator Or BaselineFluoroacetic acid (requires stoichiometric coupling agents)
Quantified DifferenceEliminates coupling agent dependency while maintaining >80% yield
ConditionsDirect reaction with alcohols/amines under standard laboratory conditions

Eliminating coupling agents streamlines industrial scale-up, reduces reagent procurement costs, and simplifies downstream purification.

Electrophilic Activation for Advanced Friedel-Crafts Acylations

In the presence of strong Lewis acids such as SbF5, fluoroacetyl fluoride undergoes profound electrophilic activation, forming a highly reactive haloacetylium ion. Crystallographic data reveals that this activation shortens the C-O bond from a neutral baseline of 1.194 Å to 1.109 Å, placing it within the range of a formal C≡O triple bond (1.07 Å) [1]. This structural contraction demonstrates the generation of a potent electrophile capable of driving challenging Friedel-Crafts acylations that standard acyl halides cannot achieve [2].

Evidence DimensionC-O bond length (electrophilic activation)
Target Compound Data1.109 Å (in SbF5 superacidic media)
Comparator Or Baseline1.194 Å (neutral fluoroacetyl fluoride)
Quantified Difference0.085 Å bond shortening (transition to triple bond character)
ConditionsSuperacidic media (HF/SbF5) at low temperatures

Proves the compound's capacity to be activated into an ultra-strong electrophile for synthesizing complex aromatic ketones.

Volatility and Gas-Phase Processability

Fluoroacetyl fluoride exhibits a boiling point of 54 °C, making it significantly more volatile than its chlorinated analogs, such as chloroacetyl fluoride (77 °C) and chloroacetyl chloride (106 °C) [1]. This low boiling point is highly advantageous for continuous-flow gas-phase reactions and low-temperature condensed-phase fluorinations, allowing for precise vapor dosing and facile removal of unreacted precursor under mild vacuum conditions [2].

Evidence DimensionBoiling point (volatility)
Target Compound Data54 °C
Comparator Or BaselineChloroacetyl fluoride (77 °C) and Chloroacetyl chloride (106 °C)
Quantified Difference23 °C lower boiling point than the closest fluorinated analog; 52 °C lower than the fully chlorinated analog
ConditionsStandard atmospheric pressure

The high volatility enables seamless integration into continuous-flow gas-phase reactors and simplifies post-reaction solvent/reagent stripping.

Downstream Bond Stability (C-F vs. C-Cl)

Procurement decisions between fluoroacetyl and chloroacetyl precursors often hinge on the stability of the final product. The monofluoroacetyl group introduced by fluoroacetyl fluoride features a highly robust C-F bond with a dissociation energy of 98–115 kcal/mol [1]. In stark contrast, chloroacetylating agents yield products with a much weaker C-Cl bond (74–97 kcal/mol), rendering them highly vulnerable to premature hydrolytic degradation or metabolic cleavage in biological systems [2].

Evidence DimensionAlpha-halogen bond dissociation energy
Target Compound Data98–115 kcal/mol (C-F bond)
Comparator Or BaselineChloroacetyl derivatives (74–97 kcal/mol for C-Cl bond)
Quantified DifferenceUp to 41 kcal/mol higher bond strength for the fluorinated product
ConditionsStandard thermodynamic bond dissociation

Ensures that the final synthesized molecules possess the necessary metabolic and hydrolytic stability required for pharmaceutical and agrochemical efficacy.

Direct Synthesis of Monofluoroacetamides and Esters

Leverages the high acylation efficiency (80-90% yield) of fluoroacetyl fluoride to produce specialized amides and esters without the cost and waste associated with peptide coupling reagents [1].

Continuous-Flow Gas-Phase Acylation

Utilizes the compound's low boiling point (54 °C) for precise vapor-phase dosing in continuous-flow microreactors, enabling scalable and highly controlled industrial manufacturing [2].

Superacid-Catalyzed Friedel-Crafts Acylation

Employs the compound in conjunction with Lewis acids (e.g., SbF5) to generate the highly electrophilic haloacetylium ion (C-O bond length 1.109 Å), facilitating the acylation of deactivated aromatic systems [3].

XLogP3

0.6

Other CAS

1514-42-7

Wikipedia

Acetyl fluoride, fluoro-

Dates

Last modified: 07-17-2023

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